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molecular formula C4H2ClF3O B6317491 3,4,4-Trifluoro-3-butenoyl chloride, 97% CAS No. 145342-83-2

3,4,4-Trifluoro-3-butenoyl chloride, 97%

Cat. No. B6317491
M. Wt: 158.50 g/mol
InChI Key: WYQNLASRIYMXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)CC(F)=C(F)F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl:10][C:11]([C:12]([Cl:13])=[O:14])=[O:15].[F:1][C:2]([CH2:3][C:4](=[O:5])[OH:6])=[C:7]([F:8])[F:9].[O:16]=[CH:17][N:18]([CH3:19])[CH3:20]>>[F:1][C:2]([CH2:3][C:4](=[O:5])[Cl:10])=[C:7]([F:8])[F:9]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(Cl)C(=O)Cl
Name
O=C(O)CC(F)=C(F)F
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)CC(F)=C(F)F
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C=O

Outcomes

Product
Name
Type
product
Smiles
O=C(Cl)CC(F)=C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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